![molecular formula C11H24Cl2N2O B2369488 [(2S)-1-(Piperidin-3-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride CAS No. 2470384-81-5](/img/structure/B2369488.png)
[(2S)-1-(Piperidin-3-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride
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Overview
Description
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM . The most potent was the compound characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM .Scientific Research Applications
Synthesis and Structural Studies
- Diastereoselective Synthesis of Novel Derivatives : A study described the synthesis of novel hybrid derivatives combining pyrrolidine-2-one and piperazine, using phenylglyoxal, aromatic amines, coumarin-3-carboxylic acid, and isocyanides in methanol (Ghandi, Khodadadi, & Abbasi, 2016).
- Crystal Structure Analysis : Research on the crystal structure of related compounds, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, synthesized using diphenyl(piperidin-4-yl)methanol and p-toluenesulfonyl chloride, provides insights into the molecular conformation and geometry around key atoms (Girish et al., 2008).
Chemical Reactivity and Synthesis Methods
- Amine-Induced Ring-Opening Reactions : The compound was used in stereoselective syntheses involving amine-induced ring-opening reactions, demonstrating its versatility in forming complex molecular structures (Tsirk, Gronowitz, & Hörnfeldt, 1997).
- Three-Component Synthesis : A study outlined the three-component synthesis of related compounds using malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol, highlighting the compound's role in facilitating complex chemical reactions (Feng, 2011).
Applications in Medicinal Chemistry
- Potential in Drug Development : Research has focused on the synthesis of various derivatives and their potential applications in medicinal chemistry, such as the synthesis of 3-(pyrrolidin-1-yl)piperidine, significant in this field (Smaliy et al., 2011).
- Role in Antitubercular and Antifungal Activity : Studies on the synthesis of novel derivatives have evaluated their antitubercular and antifungal activities, underscoring the compound's relevance in drug discovery (Syed, Alagwadi Ramappa, & Alegaon, 2013).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
[(2S)-1-(piperidin-3-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-9-11-4-2-6-13(11)8-10-3-1-5-12-7-10;;/h10-12,14H,1-9H2;2*1H/t10?,11-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQAHSBBECZHFC-KVOFRZOKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCCC2CO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2CCCNC2)CO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-1-(Piperidin-3-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride |
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